molecular formula C9H16ClN3 B3222901 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride CAS No. 1215903-49-3

1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3222901
CAS No.: 1215903-49-3
M. Wt: 201.70
InChI Key: QMNWNIYSHBMNPF-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) Chemistry and Related Heterocyclic Scaffolds

The core of the compound is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.net This scaffold is a cornerstone in medicinal chemistry and materials science due to its wide range of biological activities and structural versatility. nih.govglobalresearchonline.net Pyrazole-containing molecules are known to exhibit anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.govnih.gov The pyrazole nucleus is considered a "privileged scaffold" because its derivatives can interact with diverse biological targets, making it a frequent component in drug discovery programs. nih.govnih.gov

The field of pyrazole chemistry is extensive, encompassing the synthesis of substituted pyrazoles, pyrazolines (their partially saturated counterparts), and pyrazole-fused scaffolds where the pyrazole ring is combined with other cyclic systems, such as pyridine (B92270) to form pyrazolopyridines. nih.gov The development of efficient synthetic methods, including the use of flow chemistry, has made a wide array of pyrazole derivatives accessible for research. nih.gov

Historical Perspective of 4-Aminopyrazole Derivatives in Scientific Inquiry

The aminopyrazole moiety, and specifically the 4-aminopyrazole (4AP) scaffold, has been a subject of scientific investigation for several decades. Since the 1970s, molecules with a 4-aminopyrazole structure have been studied for their potential anticonvulsant properties. nih.gov Beyond this initial focus, 4APs have proven to be versatile intermediates in the synthesis of larger libraries of compounds, such as thiourea (B124793) and urea (B33335) derivatives, which were also explored for anticonvulsant activity. nih.gov

The pharmacological potential of aminopyrazole derivatives has spurred significant research into developing specific and efficient synthetic routes. nih.gov These compounds are valuable frameworks capable of providing ligands for various receptors and enzymes. nih.gov For instance, N-unsubstituted 4-aminopyrazoles and their hydrochloride salts have demonstrated good antioxidant properties in certain studies. nih.gov The utility of this scaffold extends beyond medicine into industrial applications, such as in the formulation of keratin (B1170402) dyes. nih.gov

Significance of the Cyclohexyl Moiety in Synthetic and Medicinal Chemistry Scaffolds

The cyclohexyl group attached to the pyrazole nitrogen at position 1 is a critical feature that significantly influences the compound's physicochemical properties. In medicinal chemistry, the cyclohexyl fragment is a popular building block found in both natural products and synthetic drugs. acs.org It can serve as a bioisostere—a substituent with similar physical or chemical properties—for other groups like the t-butyl or phenyl moieties. acs.org

Compared to a flat phenyl group, the three-dimensional structure of the cyclohexyl ring can offer more contact points with a target protein, potentially improving binding affinity. acs.org Furthermore, replacing a flexible alkyl chain with the more rigid cyclohexane (B81311) ring reduces the conformational entropy of the molecule, which can also lead to stronger binding. acs.org This principle has been successfully applied in the discovery of kinase inhibitors, where the addition of a cyclohexyl group contributed to enhanced enzyme affinity and cellular activity. acs.org The incorporation of a cyclohexyl group can also improve a compound's metabolic stability, a crucial factor in drug development. acs.org

Overview of Research Trajectories for 1-Cyclohexyl-1H-pyrazol-4-amine Hydrochloride and Analogues

Current research indicates that this compound is primarily utilized as a specialized building block for the synthesis of more elaborate molecules, particularly in the field of drug discovery. Its availability from chemical suppliers for research applications supports its role as a synthetic intermediate. alibaba.combiosynth.com

The research trajectories for its analogues are prominently focused on the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. acs.orgnih.gov The 4-aminopyrazole scaffold is a key feature in many potent kinase inhibitors. For example, research has shown that pyrazol-4-yl urea derivatives possess potent activity against Aurora kinases, which are crucial for cell division. acs.org In the optimization of these inhibitors, the replacement of a phenyl group with a cyclohexyl group was explored to enhance biological activity. acs.org

Similarly, other research programs have identified 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives as highly potent inhibitors of Spleen Tyrosine Kinase (Syk), a key target in the treatment of hematological malignancies. nih.gov These examples highlight a clear research trajectory where the 1-cyclohexyl-1H-pyrazol-4-amine scaffold serves as a valuable starting point or structural motif for designing targeted therapeutic agents. The combination of the proven 4-aminopyrazole core for kinase binding with the favorable properties of the cyclohexyl group makes this and related structures promising candidates for further investigation in medicinal chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h6-7,9H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWNIYSHBMNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclohexyl 1h Pyrazol 4 Amine Hydrochloride

Direct Synthesis Strategies for the 1-Cyclohexyl-1H-pyrazol-4-amine Core

Direct synthesis strategies focus on constructing the 1-cyclohexyl-1H-pyrazol-4-amine molecule in a few steps, often by forming the heterocyclic ring with the substituents already in place or positioned for simple conversion.

Cyclocondensation Approaches

Cyclocondensation is a cornerstone of pyrazole (B372694) synthesis, famously established by Knorr. beilstein-journals.org This approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.gov To synthesize the 1-cyclohexyl-1H-pyrazol-4-amine core, cyclohexylhydrazine (B1595531) is a critical reagent, serving as the binucleophile that forms the N-N bond of the pyrazole ring. nih.gov

The choice of the three-carbon electrophilic partner is crucial for introducing the amine functionality at the 4-position. A common strategy involves using a 1,3-dicarbonyl compound bearing a precursor to the amino group at the C2 position (which becomes the C4 position of the pyrazole). For instance, reacting cyclohexylhydrazine with a functionalized malonaldehyde or β-ketoaldehyde derivative can yield the desired pyrazole scaffold. A direct approach using a precursor like aminomalondialdehyde is challenging due to its instability. Therefore, a more practical method involves using a masked amino group or a group that can be readily converted to an amine, such as a nitro or cyano group.

Reactant AReactant BKey ConditionProductReference
Cyclohexylhydrazine2-Nitro-1,3-propanedialAcidic or basic catalysis1-Cyclohexyl-4-nitro-1H-pyrazole chim.it
CyclohexylhydrazineFormylacetonitrileBase catalysis1-Cyclohexyl-4-cyano-1H-pyrazole beilstein-journals.org
Cyclohexylamine & Aminating Agent1,3-DiketoneOne-pot reaction1-Cyclohexylpyrazole nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis.

Amination Reactions of Substituted Pyrazoles

Direct amination of a pre-formed 1-cyclohexyl-1H-pyrazole ring at the C4 position is a less common but viable strategy. This can be challenging due to the electronic nature of the pyrazole ring, which is not highly susceptible to direct nucleophilic or electrophilic amination at the 4-position without activation.

However, methods have been developed for the amination of related heterocyclic systems. For instance, organocatalytic amination of 4-substituted pyrazolones has been reported, suggesting that with appropriate substrate activation, an amino group can be introduced at this position. acs.org Another potential route involves the conversion of 1-cyclohexyl-1H-pyrazol-4-boronic acid or a related organometallic derivative via electrophilic amination. These methods often require specialized reagents and careful optimization of reaction conditions.

Reduction-Based Synthetic Routes

One of the most efficient and widely used methods for preparing 4-aminopyrazoles is through the reduction of 4-nitropyrazoles. chim.it This strategy involves a two-step process:

Nitration: The 1-cyclohexyl-1H-pyrazole precursor is first synthesized and then nitrated at the C4 position. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid.

Reduction: The resulting 1-cyclohexyl-4-nitro-1H-pyrazole is then reduced to the target amine. A variety of reducing agents can be employed for this transformation, offering high yields and chemoselectivity. nih.gov Common methods include catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. chim.it Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, are also effective. nih.govacs.org

A related approach is the reduction of a 4-azidopyrazole. The azido (B1232118) group can be introduced by reacting a 4-halopyrazole with an azide (B81097) salt, such as sodium azide. The subsequent reduction of the azide to an amine can be accomplished cleanly via catalytic hydrogenation or by using the Staudinger reaction. preprints.org

PrecursorReducing Agent/MethodProductReference
1-Cyclohexyl-4-nitro-1H-pyrazoleH₂, Pd/C1-Cyclohexyl-1H-pyrazol-4-amine chim.it
1-Cyclohexyl-4-nitro-1H-pyrazoleSnCl₂, HCl1-Cyclohexyl-1H-pyrazol-4-amine chim.it
1-Cyclohexyl-4-nitro-1H-pyrazoleNaBH₄, Catalyst1-Cyclohexyl-1H-pyrazol-4-amine nih.gov
1-Cyclohexyl-4-azido-1H-pyrazoleH₂, Pd/C (Staudinger Reaction)1-Cyclohexyl-1H-pyrazol-4-amine preprints.org

Table 2: Common Reduction Methods for the Synthesis of 4-Aminopyrazoles.

Finally, the synthesized 1-Cyclohexyl-1H-pyrazol-4-amine base is treated with hydrochloric acid, typically in a solvent like ethanol (B145695) or diethyl ether, to precipitate the stable hydrochloride salt.

Precursor Chemistry and Intermediate Compound Derivation

Hydrazine-Based Synthetic Pathways

Cyclohexylhydrazine is the essential precursor for introducing the N-cyclohexyl group. It can be prepared through several methods, such as the reduction of N-nitrosocyclohexylamine or via the electrophilic amination of cyclohexylamine. nih.govorganic-chemistry.org Recent advancements have focused on developing one-pot methods where pyrazoles are synthesized directly from primary amines like cyclohexylamine, avoiding the need to handle potentially hazardous hydrazine intermediates. nih.gov In these procedures, an electrophilic amination reagent reacts with the primary amine in situ to generate the corresponding hydrazine, which then immediately undergoes cyclocondensation with a 1,3-dicarbonyl compound present in the reaction mixture. nih.gov

Utilization of β-Ketonitriles and Related Carbonyl Compounds

β-Ketonitriles are versatile precursors in heterocyclic chemistry, particularly for the synthesis of aminopyrazoles. rsc.orgresearchgate.net The reaction of a β-ketonitrile with a hydrazine typically yields a 5-aminopyrazole, as the reaction involves nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile group. beilstein-journals.orgmdpi.com

While this directly produces the 5-amino isomer, β-ketonitriles and related dicarbonyl compounds are fundamental for building the pyrazole core itself. For the synthesis of 4-aminopyrazoles, the strategy involves using a carbonyl compound where the eventual 4-position substituent is a functional group that can be converted to an amine. For example, the cyclocondensation of cyclohexylhydrazine with 2-cyano-3-oxobutanal would yield a pyrazole with a cyano group at the 4-position, which can then be reduced to an aminomethyl group or hydrolyzed and converted to an amine via a Curtius or Hofmann rearrangement. The versatility of 1,3-dicarbonyl compounds and their derivatives makes them indispensable starting points for constructing the pyrazole ring, upon which further functional group interconversions can be performed to achieve the final target molecule. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects on Reaction Efficiency

In the synthesis of 4-aminopyrazoles, polar protic solvents like ethanol are frequently used, often under reflux conditions, as they effectively solvate the reactants and facilitate the condensation reaction. chim.itnih.gov However, aprotic dipolar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also been shown to be effective, sometimes leading to higher yields or allowing for milder reaction conditions. mdpi.comacs.org In some modern synthetic approaches, solvent-free conditions or the use of ionic liquids have been investigated to develop more environmentally friendly processes. beilstein-journals.orgacs.org For instance, an extensive survey of solvents for a three-component reaction to produce pyrazolo[3,4-b]pyridine derivatives identified ethanol as optimal. beilstein-journals.org The selection of the solvent can be critical; in one study, DMSO alone produced a moderate yield of an amino pyrazole thioether, while other common solvents like acetonitrile, THF, and ethanol resulted in poor yields. acs.org

Table 1: Illustrative Solvent Effects on the Yield of 1-Cyclohexyl-1H-pyrazol-4-amine Hydrochloride

Entry Solvent Dielectric Constant (ε) Type Hypothetical Yield (%)
1 Toluene 2.4 Non-polar 45
2 Dichloromethane (DCM) 9.1 Aprotic 60
3 Tetrahydrofuran (THF) 7.6 Aprotic 65
4 Acetonitrile 37.5 Aprotic Dipolar 75
5 Ethanol 24.6 Protic 82
6 Dimethylformamide (DMF) 36.7 Aprotic Dipolar 88
7 Dimethyl Sulfoxide (DMSO) 46.7 Aprotic Dipolar 78

Note: The data in this table is hypothetical and serves to illustrate typical trends in solvent optimization for pyrazole synthesis.

Catalysis in 1-Cyclohexyl-1H-pyrazol-4-amine Synthesis

Catalysis is a cornerstone of modern organic synthesis, and the formation of the pyrazole ring is no exception. Both acid and base catalysis are commonly employed to accelerate the condensation and cyclization steps. The choice of catalyst can significantly impact reaction times and yields.

Base catalysts such as potassium carbonate (K₂CO₃), triethylamine (B128534), or sodium ethoxide (EtONa) are often used to facilitate the deprotonation of reactants and promote nucleophilic attack. mdpi.comchim.itresearchgate.net For example, the reaction of enaminonitriles with α-haloketones to form 4-aminopyrazoles has been carried out in the presence of K₂CO₃. mdpi.com

Acid catalysts, including acetic acid (AcOH), p-toluenesulfonic acid (p-TSA), or even Lewis acids like iron(III) chloride (FeCl₃), can activate carbonyl groups towards nucleophilic attack by the hydrazine, thereby promoting the initial condensation. chim.itbeilstein-journals.org In some multicomponent reactions leading to fused pyrazole systems, screening has shown that p-TSA in water provides the best results. beilstein-journals.org The regioselectivity of the reaction can also be influenced by the catalytic conditions; for instance, the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) yielded different isomers depending on whether acetic acid or sodium ethoxide was used. chim.it

Table 2: Influence of Different Catalysts on the Synthesis of this compound

Entry Catalyst Type Hypothetical Yield (%)
1 None - 35
2 Acetic Acid (AcOH) Acid 75
3 p-Toluenesulfonic Acid (p-TSA) Acid 82
4 Iron(III) Chloride (FeCl₃) Lewis Acid 78
5 Triethylamine (Et₃N) Base 70
6 Potassium Carbonate (K₂CO₃) Base 85
7 Sodium Ethoxide (EtONa) Base 89

Note: The data in this table is hypothetical and intended to demonstrate the comparative effects of different catalysts on pyrazole formation.

Temperature and Pressure Optimization Studies

Thermal conditions are a critical variable in the synthesis of this compound. Temperature directly affects the rate of reaction, with higher temperatures generally leading to faster conversions. However, excessively high temperatures can lead to the formation of side products or decomposition of the desired compound. Therefore, optimizing the temperature is a balancing act to achieve a high yield in a reasonable timeframe.

Many pyrazole syntheses are conducted at the reflux temperature of the chosen solvent. chim.itnih.gov However, studies have shown that a systematic variation of temperature can lead to significant improvements in yield. In some cases, increasing the reaction temperature boosts the yield, while in others, a decrease is beneficial. acs.orgnih.gov For example, in one metal-free cascade reaction, the reaction produced an excellent yield at 70–75 °C, but increasing the temperature further did not improve the outcome. acs.org Ambient temperature synthesis is also possible for certain pyrazole derivatives, often employing a drying agent like magnesium sulfate (B86663) to drive the condensation reaction. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes while maintaining high yields. chim.itbeilstein-journals.org

While atmospheric pressure is suitable for most pyrazole syntheses, variations in pressure are less commonly reported as a key optimization parameter for standard batch syntheses. However, in specialized applications like flow chemistry, precise control over both temperature and pressure can enhance reaction efficiency, improve safety, and allow for easier scalability.

Table 3: Effect of Temperature on the Yield of this compound

Entry Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
1 25 (Room Temp) 24 40
2 50 12 65
3 80 6 88
4 100 4 92
5 120 4 85 (slight decomposition)
6 80 (Microwave) 0.25 90

Note: This table presents hypothetical data to illustrate the general impact of temperature on the synthesis of pyrazole compounds.

Chemical Transformations and Derivatization Strategies of 1 Cyclohexyl 1h Pyrazol 4 Amine Hydrochloride

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents it bears. The presence of the amino group at the 4-position and the cyclohexyl group at the 1-position dictates the regioselectivity of further functionalization.

Electrophilic Substitution Reactions

The pyrazole nucleus is generally susceptible to electrophilic substitution. The amino group at the C4 position is an activating group and directs incoming electrophiles to the C5 position. The N1-cyclohexyl group can also influence the reactivity and regioselectivity of these reactions.

Common electrophilic substitution reactions applicable to the pyrazole ring include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to yield the corresponding 5-nitro derivative. Halogenation, such as bromination, can be carried out with bromine in a suitable solvent, also anticipated to occur at the C5 position.

Table 1: Predicted Products of Electrophilic Substitution on the Pyrazole Ring

Reaction Reagent Predicted Product
Nitration HNO₃/H₂SO₄ 1-Cyclohexyl-5-nitro-1H-pyrazol-4-amine
Bromination Br₂ 5-Bromo-1-cyclohexyl-1H-pyrazol-4-amine
Sulfonation SO₃/H₂SO₄ 1-Cyclohexyl-4-amino-1H-pyrazole-5-sulfonic acid

Nucleophilic Additions and Substitutions

Nucleophilic attack on the pyrazole ring of 1-Cyclohexyl-1H-pyrazol-4-amine is generally disfavored due to the electron-rich nature of the aromatic system, which is further enhanced by the electron-donating amino group. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate nucleophilic substitution, which are absent in the parent compound. Therefore, direct nucleophilic substitution on the pyrazole ring is not a common derivatization strategy for this molecule without prior modification.

Modifications of the Amino Group

The primary amino group at the 4-position is a key site for a wide range of chemical modifications, allowing for the introduction of diverse functionalities.

Acylation and Sulfonylation Reactions

The amino group of 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for altering the physicochemical properties of a molecule. nih.gov

For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield N-(1-cyclohexyl-1H-pyrazol-4-yl)acetamide.

Table 2: Examples of Acylation and Sulfonylation Products

Reaction Reagent Product Name
Acetylation Acetyl chloride N-(1-cyclohexyl-1H-pyrazol-4-yl)acetamide
Benzoylation Benzoyl chloride N-(1-cyclohexyl-1H-pyrazol-4-yl)benzamide
Tosylation p-Toluenesulfonyl chloride N-(1-cyclohexyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

Alkylation and Arylation of the Amine

The primary amine can be alkylated using alkyl halides. The reaction can proceed to give mono- and di-alkylated products, and the degree of alkylation can be controlled by the stoichiometry of the reagents and reaction conditions. For instance, reaction with one equivalent of methyl iodide would primarily yield the secondary amine, N-methyl-1-cyclohexyl-1H-pyrazol-4-amine.

N-arylation of the amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the amine with an aryl halide in the presence of a palladium catalyst and a suitable base.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). ekb.egscispace.comekb.egnih.govresearchgate.net This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. scispace.com The resulting imines can be further modified, for example, by reduction to form secondary amines.

The reaction with benzaldehyde, for instance, would produce (E)-N-benzylidene-1-cyclohexyl-1H-pyrazol-4-amine.

Table 3: Examples of Condensation Reactions with Carbonyl Compounds

Carbonyl Compound Product (Schiff Base)
Benzaldehyde (E)-N-benzylidene-1-cyclohexyl-1H-pyrazol-4-amine
Acetone N-(propan-2-ylidene)-1-cyclohexyl-1H-pyrazol-4-amine
Cyclohexanone (B45756) N-cyclohexylidene-1-cyclohexyl-1H-pyrazol-4-amine

Cyclohexyl Ring Functionalization

The functionalization of the cyclohexyl ring in this compound presents a synthetic challenge. The saturated carbocyclic nature of the cyclohexyl group generally requires harsh reaction conditions for direct substitution, which can be incompatible with the pyrazole ring. Research in this specific area is limited; however, general strategies for the functionalization of cycloalkanes can be considered in the context of this molecule.

Direct Substitution Approaches

Direct substitution on the cyclohexyl ring of this compound is not well-documented in the scientific literature. General methods for C-H activation on a cyclohexane (B81311) ring often involve transition-metal catalysis or free-radical pathways. These approaches, however, can suffer from a lack of regioselectivity, leading to a mixture of isomers.

For instance, late-stage C-H functionalization is a burgeoning field in organic synthesis, but its application to complex molecules like this compound would require careful optimization to avoid competing reactions on the pyrazole ring or the amine functionality. Theoretical approaches to direct functionalization could involve:

Free-Radical Halogenation: This classic method would likely proceed via a radical chain mechanism, but would be expected to yield a mixture of mono- and poly-halogenated products at various positions on the cyclohexyl ring, making it synthetically challenging to isolate a single desired product.

Transition-Metal-Catalyzed C-H Activation: Catalytic systems based on palladium, rhodium, or ruthenium could potentially be employed to direct C-H activation. However, the directing-group ability of the pyrazole nitrogen atoms or the amino group would need to be carefully considered to achieve regioselectivity on the cyclohexyl ring.

Due to the lack of specific literature examples for the direct functionalization of the cyclohexyl ring in this molecule, a tabular summary of potential, yet speculative, methods is presented below.

TransformationReagents/Catalyst (Hypothetical)Potential OutcomeChallenges
ChlorinationCl2, UV lightMixture of chlorocyclohexyl pyrazole isomersPoor regioselectivity, potential for over-halogenation, and degradation of the pyrazole ring.
OxidationStrong oxidizing agents (e.g., KMnO4, CrO3)Oxidation to cyclohexanone or cyclohexanol (B46403) derivativesLack of selectivity, potential for oxidation of the pyrazole ring or amino group.
C-H ArylationPd(OAc)2, PPh3, Aryl-halideArylated cyclohexyl pyrazole derivativesHigh temperatures, potential for N-arylation on the pyrazole ring, steric hindrance.

Spiro-Annulation and Bridging Strategies

Spiro-annulation and bridging strategies involving the cyclohexyl ring of this compound are complex transformations that are not extensively reported. These strategies would involve the formation of new rings fused to the cyclohexyl moiety.

Spiro-Annulation: This would involve the formation of a new ring system that shares a single carbon atom with the cyclohexyl ring. While there are reports of spiroannulation on pyrazolone (B3327878) derivatives, these typically involve functionalization at the C4 position of the pyrazole ring rather than the N-alkyl substituent. researchgate.net A hypothetical approach to a spiro-fused system from 1-cyclohexyl-1H-pyrazol-4-amine could involve an initial oxidation of the cyclohexyl ring to a cyclohexanone, followed by a condensation reaction to build the spirocyclic framework.

Bridging Strategies: The formation of a bridged bicyclic system from the cyclohexyl ring would entail creating a new bond between two non-adjacent carbons of the cyclohexyl moiety. Such intramolecular cyclizations are synthetically demanding and there is a lack of precedent for this type of transformation on N-cyclohexylpyrazole systems.

Given the scarcity of direct research on these strategies for the target molecule, the following table outlines conceptual pathways.

StrategyKey Intermediate (Hypothetical)Reaction TypePotential Product
Spiro-annulation1-(4-oxocyclohexyl)-1H-pyrazol-4-amineKnoevenagel condensation followed by cyclizationSpiro[cyclohexane-1,X'-heterocycle] fused to the pyrazole
BridgingFunctionalized cyclohexyl derivative (e.g., with a leaving group and a nucleophilic tether)Intramolecular nucleophilic substitutionBridged bicyclic pyrazole derivative

Regioselective Synthesis of Isomeric 1-Cyclohexyl-1H-pyrazol-4-amine Analogues

The regioselective synthesis of isomeric aminopyrazoles is a well-established area of research, with the outcome of the cyclization reaction often depending on the reaction conditions and the nature of the substituents on the hydrazine (B178648) precursor. The synthesis of 1-cyclohexyl-1H-pyrazol-3-amine and 1-cyclohexyl-1H-pyrazol-5-amine can be achieved through the condensation of cyclohexylhydrazine (B1595531) with a suitable three-carbon synthon, typically a β-alkoxyacrylonitrile or a similar 1,3-dielectrophile.

A key study in this area has demonstrated that the regioselectivity of the reaction between an unsymmetrical hydrazine and a β-alkoxyacrylonitrile can be controlled by the choice of reaction conditions, leading selectively to either the 3-amino or 5-aminopyrazole isomer. wordpress.com This control is based on the principle of kinetic versus thermodynamic control.

Kinetic Control: Under basic conditions (e.g., in the presence of sodium ethoxide), the reaction is kinetically controlled. Cyclohexylhydrazine is more nucleophilic at the unsubstituted nitrogen atom. However, steric hindrance from the cyclohexyl group can influence the initial attack. The kinetically favored intermediate can then rapidly cyclize to yield the 1-cyclohexyl-1H-pyrazol-3-amine.

Thermodynamic Control: Under neutral or acidic conditions, the reaction is under thermodynamic control. The initially formed adducts are in equilibrium, and the reaction proceeds through the most stable intermediate to form the thermodynamically favored product, which is typically the 1-cyclohexyl-1H-pyrazol-5-amine. wordpress.com

The general scheme for this regioselective synthesis is presented below:

Scheme 1: Regioselective Synthesis of 1-Cyclohexyl-1H-pyrazol-3-amine and 1-Cyclohexyl-1H-pyrazol-5-amine (A schematic representation of the reaction between cyclohexylhydrazine and a β-alkoxyacrylonitrile under kinetic and thermodynamic conditions to yield the respective 3-amino and 5-amino pyrazole isomers.)

The following table summarizes the expected outcomes for the synthesis of the isomeric 1-cyclohexyl-aminopyrazoles based on the reaction conditions.

Target IsomerReaction ConditionsControlMajor Product
1-Cyclohexyl-1H-pyrazol-3-amineBasic (e.g., NaOEt in EtOH)Kinetic1-Cyclohexyl-1H-pyrazol-3-amine
1-Cyclohexyl-1H-pyrazol-5-amineNeutral or Acidic (e.g., EtOH, reflux)Thermodynamic1-Cyclohexyl-1H-pyrazol-5-amine

It is important to note that while the 4-amino isomer is the subject of this article, its synthesis typically follows a different pathway, often involving the reduction of a 4-nitro-1-cyclohexyl-1H-pyrazole precursor. The direct synthesis of a 4-aminopyrazole from an acyclic precursor is less common.

Structure Activity Relationship Sar Investigations of 1 Cyclohexyl 1h Pyrazol 4 Amine Scaffolds

Systematic Modification of the N1-Substituent (Cyclohexyl Group)

Exploration of Alkyl and Cycloalkyl Analogues

Systematic exploration of alkyl and cycloalkyl analogues at the N1-position has been undertaken to probe the impact of size, shape, and lipophilicity on the activity of the 1-Cyclohexyl-1H-pyrazol-4-amine scaffold. Studies have shown that variations in the cycloalkyl ring size can influence the compound's potency. For instance, replacement of the cyclohexyl group with smaller cycloalkyl rings, such as cyclobutyl or cyclopentyl, has been investigated. Similarly, the introduction of linear and branched alkyl chains in place of the cyclohexyl moiety has been explored to understand the steric and electronic requirements at this position.

While specific activity data for direct analogues of 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride is not extensively available in publicly accessible literature, general trends in related pyrazole (B372694) series suggest that the nature of the N1-substituent is crucial for target engagement.

Table 1: Hypothetical SAR Data for N1-Alkyl and Cycloalkyl Analogues This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this exact scaffold is limited in the provided search results.

Incorporation of Aromatic and Heteroaromatic Moieties

To explore the potential for π-stacking interactions and to modulate the electronic properties of the scaffold, researchers have investigated the replacement of the N1-cyclohexyl group with various aromatic and heteroaromatic moieties. The introduction of a phenyl ring, for example, can introduce new interactions with aromatic residues in a target's binding pocket. Furthermore, the electronic nature of the phenyl ring can be fine-tuned by the addition of electron-donating or electron-withdrawing substituents.

Similarly, the incorporation of heteroaromatic rings, such as pyridyl or pyrimidinyl, can introduce hydrogen bond donors or acceptors, potentially leading to enhanced binding affinity and selectivity. The orientation of these aromatic and heteroaromatic rings relative to the pyrazole core is also a critical factor influencing activity.

Conformational Analysis of Cyclohexyl Ring Substitutions

Computational studies and NMR spectroscopy are often employed to determine the preferred conformation of N1-cyclohexyl pyrazole analogues. Understanding the conformational preferences is key to designing molecules with optimized interactions with their biological targets. For instance, the introduction of substituents on the cyclohexyl ring can lock it into a specific conformation, which may be more or less favorable for activity.

Substitution Patterns on the Pyrazole Ring

Modifications to the pyrazole ring itself, at the C3 and C5 positions, have been extensively studied to map out the SAR of this scaffold. These positions are amenable to the introduction of a wide variety of substituents that can alter the steric, electronic, and hydrogen-bonding properties of the molecule.

Influence of Substituents at C3 and C5 Positions

The C3 and C5 positions of the pyrazole ring offer key points for diversification. The introduction of small alkyl groups, such as methyl or ethyl, can probe for steric clashes in the binding pocket. Larger or bulkier groups, like isopropyl or tert-butyl, can provide insights into the size and shape of the target's cavity.

Furthermore, the introduction of functional groups capable of hydrogen bonding, such as hydroxyl or amino groups, at these positions can lead to significant improvements in potency and selectivity if the target has corresponding hydrogen bond donors or acceptors. Aromatic or heteroaromatic substituents at C3 and C5 can also be explored to introduce additional binding interactions.

Table 2: Hypothetical SAR Data for C3 and C5 Substitutions This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this exact scaffold is limited in the provided search results.

Impact of Halogenation and Alkyl Group Variations

Halogenation of the pyrazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can alter the electronic distribution within the pyrazole ring and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The introduction of fluorine, chlorine, or bromine at the C3 or C5 positions can have a profound impact on activity.

Variations in alkyl groups at these positions, from small methyl groups to larger, more complex branched structures, can be used to map the steric tolerance of the target's binding site. The optimal size and shape of the alkyl group will depend on the specific topology of the binding pocket.

Modulation of the C4-Amino Group

Primary Amine to Substituted Amine Transformations

Research on related 4-aminopyrazole scaffolds has demonstrated that N-acylation can lead to potent kinase inhibitors. For instance, the introduction of an acyl group can provide an additional hydrogen bond acceptor and introduce new van der Waals interactions within the ATP-binding pocket of a target kinase. While specific data on the 1-cyclohexyl variant is limited in publicly available literature, the general principles of SAR for 4-aminopyrazole kinase inhibitors suggest that the nature of the acyl group is critical. Aromatic and heteroaromatic acyl groups have been shown to enhance potency in related series.

The following table illustrates the hypothetical impact of various substitutions on the C4-amino group, based on established SAR principles for 4-aminopyrazole kinase inhibitors.

R Group (at C4-amino)Substitution TypeExpected Impact on Kinase Inhibitory ActivityRationale
-HPrimary AmineBaseline ActivityProvides a key hydrogen bond donor.
-C(O)CH₃AcetamidePotential for increased or decreased activityIntroduces a hydrogen bond acceptor; steric bulk may be beneficial or detrimental depending on the target.
-C(O)PhBenzamidePotential for significantly increased activityAromatic ring can engage in pi-stacking interactions within the active site.
-CH₃MethylamineVariableAlters hydrogen bonding potential and introduces minimal steric bulk.
-SO₂CH₃MethanesulfonamidePotential for increased activityIntroduces a strong hydrogen bond acceptor group.

Incorporation into Annulated Ring Systems

A highly effective strategy for exploring the chemical space around the C4-amino group is its incorporation into annulated, or fused, ring systems. This approach rigidly holds the pyrazole scaffold in a specific conformation and introduces new points of interaction with the target protein. The synthesis of these fused systems often utilizes the reactivity of the C4-amino group and an adjacent substituent.

Another important class of fused heterocycles accessible from 4-aminopyrazoles are the pyrazolo[3,4-b]pyridines . These structures are formed through the condensation of 5-aminopyrazoles with various carbonyl compounds. These annulated systems have also shown promise as kinase inhibitors and modulators of other biological targets.

The biological activity of these annulated systems is highly dependent on the nature and position of substituents on the newly formed ring. For example, in the case of pyrazolo[3,4-d]pyrimidines, substitution at the 4-position of the pyrimidine (B1678525) ring is crucial for activity, often involving an amino group that mimics the adenine (B156593) scaffold of ATP.

The exploration of these and other annulated systems derived from 1-cyclohexyl-1H-pyrazol-4-amine offers a rich field for the discovery of new therapeutic agents with tailored biological activities.

Mechanistic Investigations of 1 Cyclohexyl 1h Pyrazol 4 Amine Derivatives

Elucidation of Molecular Interaction Modes (Pre-clinical, in vitro or non-human in vivo)

The biological activity of 1-Cyclohexyl-1H-pyrazol-4-amine derivatives is rooted in their ability to interact with specific biological targets. These interactions have been primarily elucidated through ligand-target binding studies and analyses of enzymatic modulation.

The pyrazol-4-amine core is a recognized scaffold for inhibitors of protein kinases. Research on analogous compounds has provided significant insights into their binding modes. For instance, a multitargeted kinase inhibitor, AT9283, which features a pyrazol-4-yl urea (B33335) structure, has been shown to bind to the ATP-binding site of kinases like Aurora A and JAK2. mdpi.comacs.org The binding is facilitated by the benzimidazole (B57391) motif of the molecule, which has a high affinity for a pocket in these kinases created by an extra glycine (B1666218) residue in the hinge region. mdpi.com

In a related series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are potent CDK2 inhibitors, molecular docking studies predict that these compounds engage the hinge region of CDK2. us.es They are predicted to form hydrogen bonds through their pyrimidinyl-N1-C2-NH motif with Leu83 of CDK2. us.es While these molecules are more complex than 1-Cyclohexyl-1H-pyrazol-4-amine, they share the crucial pyrazol-4-amine feature, suggesting a similar mode of interaction with the kinase hinge region.

Furthermore, structure-activity relationship (SAR) studies on related pyrazole (B372694) derivatives have highlighted the importance of substituents on the pyrazole ring for target affinity. In one study, the modification of a phenyl linker with a cyclohexyl group in a 5-aminopyrazole series resulted in a higher affinity for the Neuropeptide Y Y5 (NPY Y5) receptor, indicating that the cyclohexyl group can play a significant role in target binding. mdpi.com

Table 1: Binding Affinities of Related Pyrazole Derivatives to Target Kinases

Compound/Analog SeriesTarget KinaseBinding Affinity (Ki or IC50)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK2Ki = 0.005 µM
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14)CDK2Ki = 0.007 µM
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14)CDK5Ki = 0.003 µM
4-amino-(1H)-pyrazole derivative (Compound 3f)JAK1IC50 = 3.4 nM
4-amino-(1H)-pyrazole derivative (Compound 3f)JAK2IC50 = 2.2 nM
4-amino-(1H)-pyrazole derivative (Compound 3f)JAK3IC50 = 3.5 nM

This table presents data for derivatives containing the core 4-amino-pyrazole structure, illustrating the high affinity of this scaffold for various kinases. researchgate.netnih.govnih.gov

The primary enzymatic modulation mechanism for pyrazol-4-amine derivatives appears to be the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.

Derivatives of 4-amino-(1H)-pyrazole have been synthesized and evaluated as potent inhibitors of Janus kinases (JAKs). nih.gov Several compounds in this series exhibited IC50 values in the low nanomolar range against JAK1, JAK2, and JAK3. nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), with Ki values in the single-digit nanomolar range. researchgate.netnih.gov

The multitargeted inhibitor AT9283, which contains the pyrazol-4-yl moiety, demonstrates potent inhibition of Aurora A and Aurora B kinases. acs.org The mechanism of inhibition is competitive with ATP, as the compound binds to the ATP-binding site of the kinases. mdpi.com The crystal structure of a related compound complexed with JAK2 confirms its binding in the kinase's active site. mdpi.com Given the structural similarities, it is plausible that 1-Cyclohexyl-1H-pyrazol-4-amine derivatives also function as ATP-competitive kinase inhibitors.

Pathways and Molecular Networks Affected by 1-Cyclohexyl-1H-pyrazol-4-amine Analogues

By modulating the activity of key enzymes like kinases, 1-Cyclohexyl-1H-pyrazol-4-amine analogues can interfere with various cellular signaling pathways and molecular networks.

The inhibition of kinases by pyrazol-4-amine derivatives has direct consequences on downstream signaling pathways. For example, a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (compound 15) was found to reduce the phosphorylation of the retinoblastoma protein (Rb) at Thr821 in ovarian cancer cells. researchgate.netnih.gov Rb is a key substrate of CDK2, and its phosphorylation is a critical step for cell cycle progression from G1 to S phase. Inhibition of this phosphorylation event leads to cell cycle arrest.

Mechanistic studies with this compound in ovarian cancer cell lines revealed that it caused cell cycle arrest at the S and G2/M phases and induced apoptosis. researchgate.netnih.gov This indicates that the compound's antiproliferative effects are mediated through the disruption of the cell cycle machinery.

Furthermore, the JAK/STAT signaling pathway is a known target for 4-amino-(1H)-pyrazole derivatives. nih.gov This pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Inhibition of JAKs by these compounds would therefore be expected to block the signaling of various cytokines and growth factors, impacting processes like cell proliferation, differentiation, and survival.

While the primary focus of research on pyrazol-4-amine derivatives has been on intracellular kinase targets, there is some evidence to suggest potential activity at G-protein coupled receptors (GPCRs). As mentioned earlier, a study on 5-aminopyrazole derivatives showed that the introduction of a cyclohexyl group could enhance affinity for the NPY Y5 receptor. mdpi.com Although this study was on a different isomer, it opens the possibility that 1-Cyclohexyl-1H-pyrazol-4-amine derivatives could also interact with GPCRs. However, to date, there are no specific studies reporting the agonistic or antagonistic activity of 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride at any particular receptor.

Spectroscopic and Spectrometric Analysis of Binding Interactions

Various spectroscopic techniques are instrumental in confirming the binding of ligands to their biological targets. While specific spectroscopic studies on the binding of this compound are not publicly available, methods like Saturation Transfer Difference (STD) NMR are widely used for this purpose with related compounds.

STD NMR is a powerful ligand-based NMR technique for studying protein-ligand interactions in solution. nih.gov It allows for the identification of which parts of a ligand are in close contact with the protein, providing a "binding epitope" of the ligand. ichorlifesciences.com This technique is particularly useful for detecting weak to medium affinity binders. Competition STD NMR experiments can also be employed to screen for high-affinity ligands by observing the displacement of a weaker, known binder. researchgate.net This method has been successfully used to assess the binding of pyrazole fragments to their target proteins, confirming that they compete for the same binding site. researchgate.net It is a highly relevant technique that could be applied to study the interaction of 1-Cyclohexyl-1H-pyrazol-4-amine derivatives with their putative kinase targets.

Computational and Theoretical Studies on 1 Cyclohexyl 1h Pyrazol 4 Amine Derivatives

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com In the context of 1-Cyclohexyl-1H-pyrazol-4-amine derivatives, docking studies are crucial for understanding how these ligands might interact with biological targets, such as enzymes and receptors. nih.gov These simulations place the pyrazole (B372694) derivative into the binding site of a protein, and scoring functions are used to estimate the binding affinity.

The primary interactions modeled include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov For instance, the pyrazole ring can act as a versatile scaffold, participating in various interactions within a protein's active site. researchgate.netmdpi.com The amine group can serve as a hydrogen bond donor or acceptor, while the cyclohexyl group typically engages in hydrophobic interactions.

Studies on various pyrazole derivatives have shown their potential to bind to a range of protein targets, including different kinases, by fitting into their active sites and forming key interactions with amino acid residues. nih.govnih.govmdpi.comresearchgate.net The insights gained from these models are instrumental in structure-based drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity. researchgate.net

Table 1: Key Aspects of Molecular Docking for Pyrazole Derivatives

Feature Description Relevance to 1-Cyclohexyl-1H-pyrazol-4-amine Derivatives
Protein Targets Enzymes (e.g., Kinases, Cyclooxygenases), Receptors Identifying potential therapeutic applications. nih.govmdpi.comnih.gov
Interaction Types Hydrogen Bonds, Hydrophobic Interactions, van der Waals forces, Electrostatic Interactions Understanding the molecular basis of binding affinity and specificity. nih.govnih.gov
Binding Site Analysis Identification of key amino acid residues involved in the interaction Guiding modifications to the ligand structure to improve binding. nih.gov
Scoring Functions Estimation of binding affinity (e.g., binding energy) Ranking and prioritizing potential drug candidates for further testing. nih.gov
Software AutoDock, GOLD, PyRx Commonly used tools for performing molecular docking simulations. nih.govnih.govalrasheedcol.edu.iq

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. eurasianjournals.comnih.gov For 1-Cyclohexyl-1H-pyrazol-4-amine derivatives, these methods can elucidate properties that govern their behavior at a molecular level. tandfonline.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. tandfonline.com These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding, with biological targets. tandfonline.com Furthermore, calculations of atomic charges and Fukui functions can pinpoint the most reactive sites within the molecule. tandfonline.com

Table 2: Quantum Chemical Parameters and Their Significance

Parameter Description Significance for Pyrazole Derivatives
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and stability. tandfonline.com
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecular surface. Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. tandfonline.com
Atomic Charges Distribution of electron density among the atoms in the molecule. Helps in understanding intermolecular interactions.
Fukui Functions Describes the change in electron density at a point when the number of electrons is changed. Identifies the most reactive sites in a molecule. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity. Conformational analysis of 1-Cyclohexyl-1H-pyrazol-4-amine derivatives involves identifying the most stable spatial arrangements of the atoms. The cyclohexyl ring, for instance, typically adopts a chair conformation, which is its most stable form. sci-hub.seresearchgate.net The orientation of the pyrazole ring relative to the cyclohexyl group can significantly influence how the molecule fits into a binding pocket. Theoretical calculations can determine the relative energies of different conformers. bohrium.com

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, complementing the static picture from molecular docking. eurasianjournals.com By simulating the movements of the ligand and its protein target, MD can assess the stability of the docked pose and reveal conformational changes that may occur upon binding. nih.govrsc.org These simulations can confirm the persistence of key interactions, like hydrogen bonds, observed in docking studies and provide a more accurate estimation of binding free energies. nih.gov

Table 3: Applications of Conformational Analysis and Molecular Dynamics Simulations

Technique Application Insights Gained for Pyrazole Derivatives
Conformational Analysis Identification of low-energy conformers. Understanding the preferred 3D shape of the molecule. bohrium.com
Analysis of ring puckering (e.g., cyclohexane (B81311) chair/boat). Determining the most stable conformation of the cyclohexyl moiety. researchgate.net
Molecular Dynamics (MD) Simulations Assessment of the stability of ligand-protein complexes. Validating docking results and observing the dynamics of the binding process. nih.govrsc.org
Calculation of binding free energies. Providing a more accurate prediction of binding affinity. nih.gov
Study of conformational changes upon binding. Revealing how the ligand and protein adapt to each other.

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazole derivatives, QSAR models are valuable tools for predicting the activity of untested compounds and guiding the design of new analogues with improved properties. researchgate.netneuroquantology.com

Different QSAR methodologies can be employed:

2D-QSAR: This approach uses descriptors calculated from the 2D structure of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. shd-pub.org.rsacs.org

3D-QSAR: These methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. mdpi.comresearchgate.netresearchgate.net They generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

5D-QSAR: This is a more advanced methodology that considers different induced-fit models, providing a more dynamic picture of the ligand-receptor interactions. nih.gov

These models are built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to correlate the descriptors with the observed activity. shd-pub.org.rsacs.org

Table 4: QSAR Modeling Methodologies for Pyrazole Derivatives

QSAR Method Descriptors Used Output
2D-QSAR Physicochemical (e.g., logP), Topological, Electronic A mathematical equation correlating descriptors to activity. shd-pub.org.rsacs.org
3D-QSAR (CoMFA/CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields 3D contour maps indicating favorable and unfavorable regions for activity. mdpi.comresearchgate.net
5D-QSAR Incorporates multiple receptor conformations and induced-fit effects A more dynamic and potentially more predictive model of ligand-receptor interactions. nih.gov

De Novo Design Principles for Novel Analogues

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit a specific biological target. nih.govnih.gov For derivatives of 1-Cyclohexyl-1H-pyrazol-4-amine, the pyrazole ring can serve as a core scaffold or starting point for the design of new analogues. researchgate.netmdpi.com

Computational approaches to de novo design can be categorized as either ligand-based or structure-based. Ligand-based methods use information from a set of known active molecules to generate new structures with similar properties. Structure-based methods utilize the 3D structure of the target protein to design molecules that are complementary in shape and chemical properties to the binding site.

Techniques such as fragment-based design, where small molecular fragments are computationally linked together within the binding site, can be employed. Another approach is scaffold hopping, where the central pyrazole core might be replaced by other chemical moieties that maintain the key interactions required for activity. The goal is to explore novel chemical space and identify compounds with improved properties.

Table 5: De Novo Design Strategies for Pyrazole Analogues

Design Strategy Description Application to Pyrazole Derivatives
Fragment-Based Design Building a ligand by combining small molecular fragments within the target's binding site. Using the pyrazole core as an anchor and adding fragments to optimize interactions.
Scaffold Hopping Replacing the central molecular scaffold with a different one while retaining biological activity. Identifying bioisosteric replacements for the pyrazole ring to create novel chemical series. mdpi.com
Structure-Based Growing Starting with a core fragment (e.g., the pyrazole ring) in the binding site and computationally adding functional groups. Optimizing the substituents on the 1-Cyclohexyl-1H-pyrazol-4-amine scaffold.
Ligand-Based Design Using a pharmacophore model derived from known active compounds to generate new structures. Designing new molecules that share the key features of known active pyrazole derivatives. researchgate.net

Applications of 1 Cyclohexyl 1h Pyrazol 4 Amine Hydrochloride in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Intermediate

Aminopyrazoles, as a class of compounds, are widely recognized as versatile intermediates in organic synthesis. The presence of a nucleophilic amino group and the aromatic pyrazole (B372694) ring allows for a variety of chemical transformations. Theoretically, 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride could serve as a precursor for the introduction of the 1-cyclohexyl-1H-pyrazol-4-yl moiety into larger molecular frameworks. The hydrochloride salt form suggests it is stable and can be used in reactions where the free amine is generated in situ.

Role in the Construction of Fused Heterocyclic Ring Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds. Aminopyrazoles are key starting materials for the construction of various fused pyrazole derivatives.

Pyrazolo[3,4-d]pyrimidines are a prominent class of fused heterocycles with a wide range of biological activities. The general synthetic strategy for these scaffolds often involves the condensation of a 4- or 5-aminopyrazole derivative with a three-carbon electrophilic synthon. While specific examples utilizing this compound are not readily found, the general reaction scheme involves the reaction of an aminopyrazole with reagents such as formamide, formic acid, or other dicarbonyl compounds to construct the pyrimidine (B1678525) ring.

Table 1: General Synthetic Routes to Pyrazolo[3,4-d]pyrimidines from Aminopyrazoles

ReagentResulting Scaffold
FormamidePyrazolo[3,4-d]pyrimidine
Formic AcidPyrazolo[3,4-d]pyrimidin-4-one
Urea (B33335)Pyrazolo[3,4-d]pyrimidine-4,6-dione
Ethyl acetoacetate4-Methyl-pyrazolo[3,4-d]pyrimidin-6-one

This table represents generalized reactions for aminopyrazoles and does not reflect specific documented reactions of this compound.

The synthesis of pyrazolo[5,1-b]quinazolinones typically involves the reaction of a 3-amino- or 5-aminopyrazole with an ortho-amino benzoic acid derivative or a related synthon. The reaction proceeds through the formation of an amide bond followed by an intramolecular cyclization. Although no literature specifically details the use of this compound in this context, its structural features would, in principle, allow for participation in similar synthetic strategies if appropriately functionalized.

Aminopyrazoles can be utilized to synthesize a variety of other fused heterocyclic systems, including but not limited to pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[4,3-c]pyridines. The specific outcome of the reaction is dependent on the nature of the co-reactant and the reaction conditions employed. The cyclohexyl substituent on the pyrazole nitrogen of the title compound could influence the reactivity and regioselectivity of such cyclization reactions.

Application as a Core Building Block for Complex Molecules

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. While this compound (CAS Number: 97421-23-3) is commercially available, indicating its potential use as a building block, there is a lack of published research detailing its incorporation into complex molecules. bldpharm.com In principle, the amino group could be functionalized to form amides, ureas, or sulfonamides, or it could participate in cross-coupling reactions to form C-N bonds, thereby serving as a linchpin in the assembly of more elaborate chemical entities.

Development of Novel Reagents and Catalysts derived from 1-Cyclohexyl-1H-pyrazol-4-amine

The pyrazole motif is known to be a part of various ligands used in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting catalyst. There is no specific information available on the development of novel reagents or catalysts derived from 1-Cyclohexyl-1H-pyrazol-4-amine. However, it is conceivable that this compound could be chemically modified to create novel ligands for catalysis or to be used as an organocatalyst itself, although such applications have not been documented in the reviewed literature.

Future Research Directions and Unexplored Avenues for 1 Cyclohexyl 1h Pyrazol 4 Amine Hydrochloride

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that may involve harsh conditions or environmentally hazardous reagents. benthamdirect.com The future of synthesizing 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride will likely be shaped by the principles of green chemistry, aiming for more sustainable and eco-friendly processes. nih.govresearchgate.net Key areas for development include the use of green solvents, renewable energy sources, and recyclable catalysts. benthamdirect.comnih.gov

Current research in the broader field of pyrazole synthesis highlights several green strategies that could be adapted. researchgate.netacs.org These methodologies prioritize operational simplicity, high yields, and atom economy. nih.gov The adoption of such techniques would not only reduce the environmental footprint but also potentially streamline the production of this compound.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazole Derivatives

Feature Conventional Synthesis Green Synthesis Approaches
Solvents Often uses hazardous organic solvents Employs green solvents (e.g., water, ethanol) or solvent-free conditions benthamdirect.comnih.gov
Energy Input Typically relies on conventional heating Utilizes renewable energy sources like microwave or ultrasonic irradiation benthamdirect.comresearchgate.net
Catalysts May use stoichiometric or hazardous catalysts Incorporates recyclable and environmentally benign catalysts (e.g., nano-catalysts, bio-organic catalysts) nih.govresearchgate.net
Byproducts Can generate significant waste Aims for higher atom economy and minimal waste production nih.gov
Reaction Conditions Often requires harsh temperatures and pressures Tends toward milder and more efficient reaction conditions researchgate.net

Exploration of Novel Derivatization Chemistries

The functional groups of this compound, particularly the amino group, offer a rich platform for chemical modification. chim.it Future research should delve into novel derivatization chemistries to expand the library of related compounds, which could lead to the discovery of new functionalities. The strategic introduction of diverse substituents onto the pyrazole core can significantly alter its chemical and physical properties. royal-chem.com

The exploration of regioselective derivatization will be crucial for creating a diverse range of new molecules. nih.gov Techniques such as transition-metal-catalyzed cross-coupling reactions could be employed to introduce aryl or hetaryl moieties, thereby expanding the chemical space around the this compound scaffold. nih.govacs.org

Advanced Mechanistic Investigations at the Atomic Level

A profound understanding of reaction mechanisms at the atomic level is paramount for optimizing synthetic routes and designing more efficient catalysts. For the synthesis of this compound, advanced mechanistic investigations could provide invaluable insights. nih.gov Such studies can elucidate the intricate details of bond formation and cleavage, as well as the role of intermediates and transition states. rsc.orgrsc.org

Recent studies on pyrazole formation have employed kinetic and computational methods to unravel complex reaction pathways, such as metal-mediated N-N bond coupling. nih.govrsc.orgumn.edu Applying similar advanced techniques to the synthesis of this compound could lead to significant improvements in reaction efficiency and selectivity. rsc.orgrsc.org

Integration with Emerging Synthetic Methodologies

The field of organic synthesis is continuously enriched by the development of novel methodologies. tandfonline.com The future synthesis of this compound could benefit significantly from the integration of these emerging techniques. researchgate.net Methodologies such as flow chemistry, photoredox catalysis, and multicomponent reactions (MCRs) offer advantages in terms of efficiency, control, and automation. nih.govmdpi.com

MCRs, in particular, are powerful tools for building molecular complexity in a single step, which aligns with the principles of green chemistry. acs.org The application of such modern synthetic strategies could pave the way for more streamlined and innovative routes to this compound and its derivatives. researchgate.net

Table 2: Emerging Synthetic Methodologies for Pyrazole Synthesis

Methodology Description Potential Advantages
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch. Enhanced reaction control, improved safety, and potential for automation.
Photoredox Catalysis Utilizes visible light to initiate chemical reactions via single-electron transfer. Access to novel reaction pathways under mild conditions. mdpi.com
Multicomponent Reactions (MCRs) Three or more reactants combine in a single operation to form a product that contains portions of all the reactants. nih.gov High atom economy, operational simplicity, and rapid generation of molecular diversity. acs.org
Catalytic C-H Functionalization Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Increased step-economy and reduced waste. chim.it

Potential for Application in Material Science or Agrochemical Research (excluding specific properties)

While the specific properties of this compound are not the focus of this article, the broader class of pyrazole derivatives has shown significant promise in both material science and agrochemical research. royal-chem.combenthamdirect.comnbinno.com Future investigations should explore the potential of this specific compound as a building block in these fields.

In material science, pyrazole derivatives are being explored for the development of new materials such as conductive polymers and photovoltaic materials. royal-chem.comnbinno.com The unique electronic properties of the pyrazole ring make it an attractive component for functional materials. researchgate.net

In the agrochemical sector, pyrazole-containing compounds have been successfully commercialized as pesticides and herbicides. nbinno.comresearchgate.netccspublishing.org.cn The structural features of this compound could serve as a starting point for the design of new agrochemicals. acs.org Research in this area would involve the synthesis of novel derivatives and their subsequent evaluation for potential applications in crop protection. ccspublishing.org.cn

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclohexylamine and pyrazole derivatives. Key steps include alkylation of the pyrazole ring, followed by amine functionalization and hydrochloride salt formation. Solvents like ethanol or methanol are often used, with catalysts (e.g., palladium or copper salts) to enhance reaction efficiency. Purification via recrystallization or chromatography ensures high purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm cyclohexyl and pyrazole ring protons/carbons.
  • IR : Identify characteristic N-H stretches (~3300 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if available): Resolve crystal structure to validate stereochemistry .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is common. For complex mixtures, column chromatography with silica gel and gradient elution (e.g., dichloromethane/methanol) can isolate the compound. Purity is verified via HPLC (>95%) or melting point analysis .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

  • Methodological Answer : Apply factorial design to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2k^k-factorial design identifies significant factors affecting yield. Advanced methods like response surface methodology (RSM) model nonlinear relationships and predict optimal conditions (e.g., 60°C, 1:3 substrate/catalyst ratio). Computational tools (e.g., Design-Expert®) streamline analysis .

Q. How should researchers address discrepancies in bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Validate Assay Conditions : Ensure consistency in cell lines, enzyme concentrations, and incubation times.
  • Dose-Response Analysis : Compare IC50_{50} values under standardized protocols.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify variability and identify outliers.
  • Mechanistic Studies : Probe binding kinetics (e.g., SPR, ITC) to resolve conflicting receptor affinity data .

Q. What computational methods predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model reaction pathways and transition states.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger.
  • Machine Learning : Train models on PubChem data to predict solubility, toxicity, or bioactivity .

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Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.